molecular formula C17H13NO2S B15330204 Benzo[d]thiazol-2-ylmethyl cinnamate

Benzo[d]thiazol-2-ylmethyl cinnamate

Katalognummer: B15330204
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: QTGSIECPXQDTFE-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]thiazol-2-ylmethyl cinnamate is a compound that combines the structural features of benzothiazole and cinnamate. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while cinnamate is derived from cinnamic acid, a naturally occurring aromatic acid. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl cinnamate typically involves the reaction of benzothiazole derivatives with cinnamic acid or its derivatives. One common method is the esterification reaction between benzothiazole-2-methanol and cinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[d]thiazol-2-ylmethyl cinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the cinnamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or cinnamate moieties.

    Reduction: Reduced forms of the benzothiazole or cinnamate moieties.

    Substitution: Substituted benzothiazole or cinnamate derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzo[d]thiazol-2-ylmethyl cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase (COX).

Vergleich Mit ähnlichen Verbindungen

Benzo[d]thiazol-2-ylmethyl cinnamate can be compared with other benzothiazole and cinnamate derivatives:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their substituents and biological activities.

    Cinnamate Derivatives: Compounds such as methyl cinnamate and ethyl cinnamate share the cinnamate moiety but differ in their ester groups and applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features of benzothiazole and cinnamate, which may confer distinct biological activities and applications compared to its individual components or other similar compounds.

Conclusion

This compound is a compound of significant interest due to its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, highlighting its versatility and potential for further research and development.

Eigenschaften

Molekularformel

C17H13NO2S

Molekulargewicht

295.4 g/mol

IUPAC-Name

1,3-benzothiazol-2-ylmethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H13NO2S/c19-17(11-10-13-6-2-1-3-7-13)20-12-16-18-14-8-4-5-9-15(14)21-16/h1-11H,12H2/b11-10+

InChI-Schlüssel

QTGSIECPXQDTFE-ZHACJKMWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=NC3=CC=CC=C3S2

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.